N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide
Description
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide (hereafter referred to as the "target compound") is a heterocyclic organic molecule featuring a thiophene-2-carboxamide core linked to a 4-cyclohexyl-1,3-thiazole moiety via a methyl bridge. This structural framework is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors with hydrophobic binding pockets .
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c18-15(13-7-4-8-19-13)16-9-14-17-12(10-20-14)11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKFWSKMSUJKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route includes the reaction of 2-aminothiophene with cyclohexyl isothiocyanate to form the intermediate, which is then cyclized to produce the thiazole ring . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of specific catalysts and reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of bacterial cell wall synthesis or the modulation of inflammatory pathways . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several classes of bioactive molecules, including thiophene carboxamides, thiazole derivatives, and hybrid heterocycles. Below is a detailed comparison:
Key Observations:
- Synthesis : The target compound’s synthesis likely parallels methods in and , involving coupling of a thiophene carbonyl chloride with a thiazole-containing amine .
- Structural Flexibility : Unlike rigid planar structures (e.g., ’s thiazole-amine), the target compound’s cyclohexyl group may introduce conformational flexibility, affecting binding kinetics .
Structural Analysis and Crystallography
- Dihedral Angles : In N-(2-Nitrophenyl)thiophene-2-carboxamide (), dihedral angles between the thiophene and benzene rings (8.5–13.5°) influence molecular packing and intermolecular interactions. The target compound’s cyclohexyl group may disrupt such packing, reducing crystallinity .
- Hydrogen Bonding : Weak C–H⋯O/S interactions in contrast with classical H-bonds in kinase inhibitors (), suggesting divergent solubility and bioavailability profiles .
Biological Activity
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide, also known as CCT251545, is a compound belonging to the thiazole-carboxamide class. This compound has garnered attention due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer therapy and antimicrobial applications.
Molecular Formula: C15H18N2OS2
Molecular Weight: 306.44 g/mol
InChI Key: FKKFWSKMSUJKGP-UHFFFAOYSA-N
Solubility: Slightly soluble in water; soluble in DMSO and ethanol.
CCT251545 functions primarily as a kinase inhibitor , which means it interferes with the activity of kinases—enzymes that play crucial roles in various cellular processes, including cell signaling, growth, and division. By inhibiting these enzymes, CCT251545 may disrupt the proliferation of cancer cells and modulate inflammatory responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including CCT251545. The compound has shown promising results in preclinical models against various cancer cell lines:
- IC50 Values: In vitro studies have reported IC50 values indicating significant cytotoxicity against cancer cell lines. For instance, compounds structurally similar to CCT251545 exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor cell lines, suggesting strong antitumor activity .
- Mechanism of Action: The cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells, primarily through interactions with proteins involved in cell survival pathways such as Bcl-2 .
Antimicrobial Activity
Thiazole derivatives are recognized for their antibacterial and antifungal properties . CCT251545 has been investigated for its potential as a new antimicrobial agent:
- Antibacterial Activity: The compound has demonstrated effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cellular processes .
- Antifungal Activity: Similar studies indicate that CCT251545 may inhibit fungal growth, making it a candidate for treating fungal infections .
Structure-Activity Relationship (SAR)
The biological activity of CCT251545 can be linked to its structural components:
- Thiazole Ring: Essential for the anticancer activity; modifications on this ring can significantly alter potency.
- Cyclohexyl Group: Contributes to hydrophobic interactions that enhance binding affinity to target proteins.
- Carboxamide Group: Plays a crucial role in the interaction with kinase targets and is vital for maintaining biological activity .
Case Studies and Research Findings
Numerous studies have explored the biological activity of thiazole derivatives similar to CCT251545:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
